molecular formula C18H36ClNO3 B12745801 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride CAS No. 95220-05-6

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride

Cat. No.: B12745801
CAS No.: 95220-05-6
M. Wt: 349.9 g/mol
InChI Key: ZOJSKLUFFFKGRN-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its diethylaminoethyl group attached to a cyclohexyl ring, which is further connected to a hydroxy-methylpentanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate ester, followed by the introduction of the cyclohexyl group through a Grignard reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride

Uniqueness

Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse reactivity and a broad range of applications in various fields.

Properties

CAS No.

95220-05-6

Molecular Formula

C18H36ClNO3

Molecular Weight

349.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride

InChI

InChI=1S/C18H35NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h15-16,21H,5-14H2,1-4H3;1H

InChI Key

ZOJSKLUFFFKGRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl

Origin of Product

United States

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